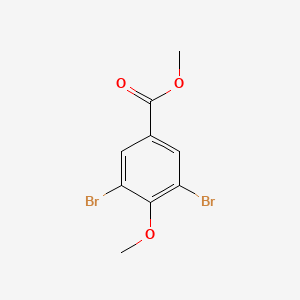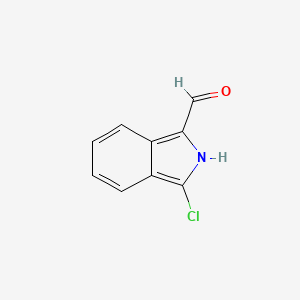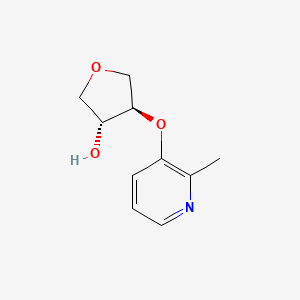
(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPO and is a pyridine-containing nucleoside analog.
Aplicaciones Científicas De Investigación
(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, MPO has been shown to have antiviral activity against HIV, herpes simplex virus, and hepatitis B virus. In biochemistry, MPO has been used as a tool to study the role of nucleoside analogs in DNA replication and repair. In molecular biology, MPO has been used as a probe to study the structure and function of nucleic acids.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol involves its incorporation into the DNA of the target cell. Once incorporated, MPO acts as a chain terminator, preventing further DNA synthesis and replication. This results in the inhibition of viral replication and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol depend on its concentration, mode of administration, and target cell type. In general, MPO has been shown to have antiviral and antiproliferative effects. It has also been shown to induce apoptosis in cancer cells and to have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol in lab experiments include its high potency, specificity, and selectivity. However, there are also some limitations associated with the use of MPO, including its toxicity, instability, and difficulty in synthesizing and purifying.
Direcciones Futuras
In the future, (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is expected to be further explored for its potential applications in various fields. Some of the future directions for research include the development of more efficient synthesis methods and purification techniques, the investigation of MPO's mechanism of action at the molecular level, and the exploration of its potential applications in gene therapy and drug delivery.
In conclusion, (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, MPO may prove to be a valuable tool in the fields of medicinal chemistry, biochemistry, and molecular biology.
Propiedades
IUPAC Name |
(3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBGTGHFASZFQ-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



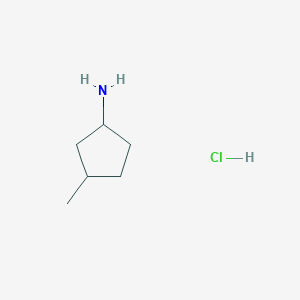


![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)
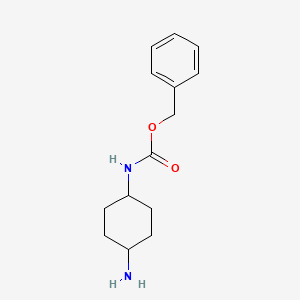
![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
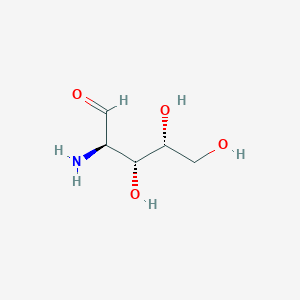
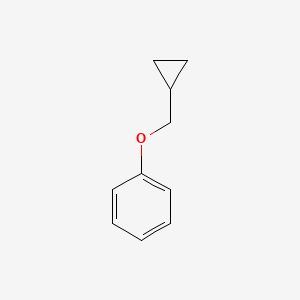
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)

